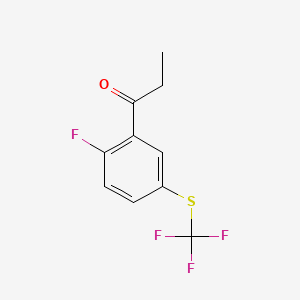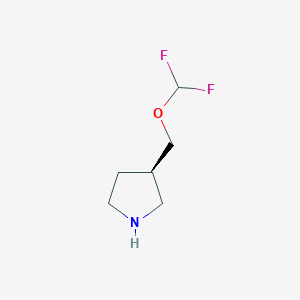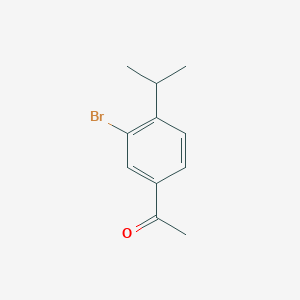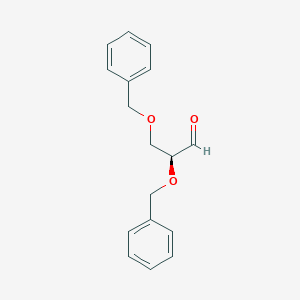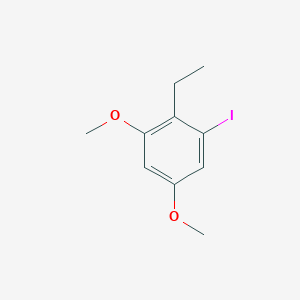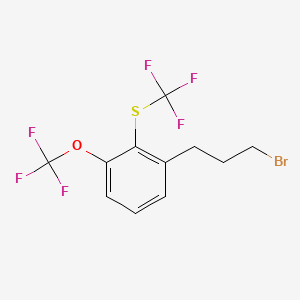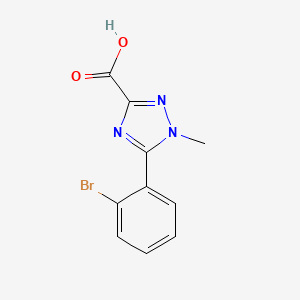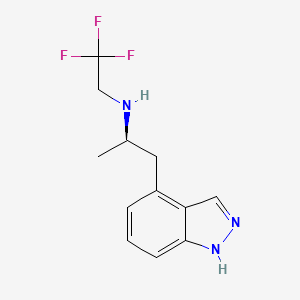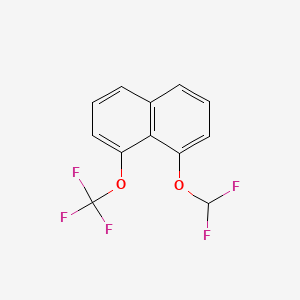![molecular formula C38H32N2O5 B14056392 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)
4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-trityl-L-asparagine is an organic compound with the chemical formula C38H32N2O5. It is a white crystalline solid that is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. This compound is primarily used in peptide synthesis as a protecting group for the amino acid asparagine, preventing unwanted reactions during the synthesis process .
準備方法
The synthesis of Fmoc-N-trityl-L-asparagine typically involves the reaction of N-trityl-L-asparagine with Fmoc acid chloride. The process can be broken down into several steps:
Crystallization: Formation of N-trityl-L-asparagine crystals.
Centrifugation: Extraction of N-trityl-L-asparagine crystals.
Washing: Removal of residual starting materials.
Reaction: N-trityl-L-asparagine reacts with Fmoc acid chloride to form Fmoc-N-trityl-L-asparagine.
化学反応の分析
Fmoc-N-trityl-L-asparagine undergoes various chemical reactions, including:
科学的研究の応用
Fmoc-N-trityl-L-asparagine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a protecting group to prevent side reactions during peptide chain assembly.
Fluorescent Probes: Utilized in biochemical research and analysis as a fluorescent dye.
Drug Development: Employed in the synthesis of therapeutic peptides and other bioactive compounds.
作用機序
The primary function of Fmoc-N-trityl-L-asparagine in peptide synthesis is to protect the amino group of asparagine from unwanted reactions. The Fmoc group is removed under basic conditions, while the trityl group is removed using acidic conditions. This selective deprotection allows for the stepwise assembly of peptides without interference from side reactions .
類似化合物との比較
Fmoc-N-trityl-L-asparagine is unique due to its dual protecting groups, which offer greater control during peptide synthesis. Similar compounds include:
Fmoc-Asn-OH: Lacks the trityl group, making it less effective in preventing side reactions.
Fmoc-Gln(Trt)-OH: Used for protecting glutamine, another amino acid, during peptide synthesis.
Fmoc-Arg(Pbf)-OH: Protects arginine residues during peptide synthesis.
特性
分子式 |
C38H32N2O5 |
|---|---|
分子量 |
596.7 g/mol |
IUPAC名 |
4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43) |
InChIキー |
LEAIJCJTJSTEDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


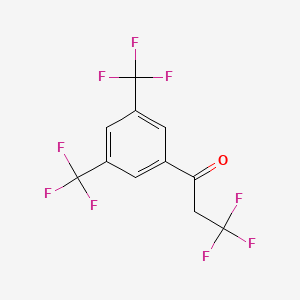
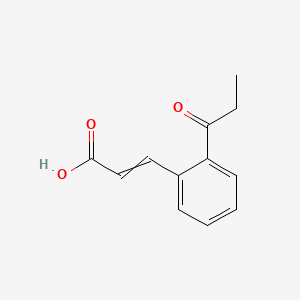
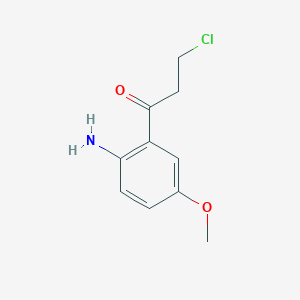
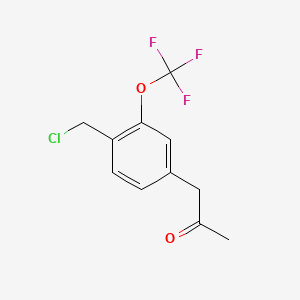
![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
